molecular formula C9H14N2O4S B5517068 2-(hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate (salt)

2-(hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate (salt)

Cat. No.: B5517068
M. Wt: 246.29 g/mol
InChI Key: HBTKOLOWBUJMSK-VILQZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate (salt) is a useful research compound. Its molecular formula is C9H14N2O4S and its molecular weight is 246.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate (salt) is 246.06742811 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Imidazoles: The acetate of 3-hydroxyamino-2-butanone oxime, a compound structurally related to 2-(hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate, reacts with arylglyoxals to produce α-aroylnitrones, which cyclize under acid-catalyzed conditions to form 2-aroyl-1-hydroxy-4,5-dimethyl-imidazoles. An X-ray structural analysis of one of the resulting imidazoles has been carried out, showcasing the potential of oxime derivatives in synthesizing heterocyclic compounds (Amitina et al., 2009).

Pharmaceutical Science

  • Cytotoxic Evaluation: Similar oxime compounds, specifically 6-arylidene-2-(α-hydroxyamino-α-arylmethyl)cyclohexanone oximes and their analogues, have been synthesized and evaluated for cytotoxicity against murine mammary EMT6 cells and various cancer cell lines in an in vitro screen conducted by the National Cancer Institute. These studies highlight the potential of oxime derivatives in developing therapeutic agents (Dimmock et al., 1992).

Properties

IUPAC Name

acetic acid;(NZ)-N-[2-(hydroxyamino)-1-thiophen-2-ylpropylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.C2H4O2/c1-5(8-10)7(9-11)6-3-2-4-12-6;1-2(3)4/h2-5,8,10-11H,1H3;1H3,(H,3,4)/b9-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTKOLOWBUJMSK-VILQZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)C1=CC=CS1)NO.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/O)/C1=CC=CS1)NO.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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